molecular formula C3H6Cl2 B1611140 1,2-Dichloropropane-d6 CAS No. 93952-08-0

1,2-Dichloropropane-d6

Cat. No. B1611140
CAS RN: 93952-08-0
M. Wt: 119.02 g/mol
InChI Key: KNKRKFALVUDBJE-LIDOUZCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .


Synthesis Analysis

1,2-Dichloropropane-d6 is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloropropane-d6 is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,2-Dichloropropane-d6 is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .

Scientific Research Applications

Environmental Analysis

1,2-Dichloropropane-d6: is used in environmental analysis due to its properties as a stable isotope-labeled compound. It serves as an internal standard for quantifying the presence of 1,2-dichloropropane in environmental samples through techniques like gas chromatography-mass spectrometry (GC-MS). This application is crucial for monitoring pollutants and ensuring compliance with environmental safety regulations .

Synthetic Intermediates

In the field of synthetic chemistry, 1,2-Dichloropropane-d6 acts as a synthetic intermediate. It’s involved in the synthesis of more complex molecules, particularly in the production of pharmaceuticals and agrochemicals. Its isotopic labeling allows for the tracing of chemical reactions and understanding reaction mechanisms .

Organic Chemical Manufacturing

The compound is prominently used in organic chemical manufacturing. It’s a byproduct of epichlorohydrin and is involved in the production of various organic compounds. The deuterated version, 1,2-Dichloropropane-d6 , is particularly useful for its isotopic purity, aiding in research and development within the chemical industry .

Safety and Hazard Testing

1,2-Dichloropropane-d6: is also employed in safety and hazard testing. Its chemical structure and properties allow researchers to study the compound’s behavior under different conditions, assess its flammability, and understand its toxicological effects. This is vital for developing safety protocols and handling guidelines .

Isotopic Studies

Isotopic studies utilize 1,2-Dichloropropane-d6 for its deuterium content. Researchers can explore isotopic fractionation and exchange reactions, which are important in fields like geochemistry and environmental sciences. The deuterium atoms provide a distinct signature that can be tracked through various processes .

Analytical Method Development

In analytical chemistry, 1,2-Dichloropropane-d6 is used to develop new methods and improve existing ones for the detection and quantification of chlorinated compounds. Its stable isotopic label ensures accurate calibration and validation of analytical instruments .

Educational Purposes

Educational institutions may use 1,2-Dichloropropane-d6 to teach advanced chemistry concepts. Its application in practical laboratory exercises helps students learn about isotopic labeling, chromatography, and mass spectrometry techniques .

Research on Chemical Kinetics

Finally, 1,2-Dichloropropane-d6 finds application in research on chemical kinetics. By studying the rate of reactions involving this compound, scientists can gain insights into the dynamics of chemical processes, which is fundamental to the development of new chemical technologies .

Safety and Hazards

1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRKFALVUDBJE-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93952-08-0
Record name Propane-1,1,1,2,3,3-d6, 2,3-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1,1,2,3,3-d6, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloropropane-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloropropane-d6
Reactant of Route 2
Reactant of Route 2
1,2-Dichloropropane-d6
Reactant of Route 3
Reactant of Route 3
1,2-Dichloropropane-d6
Reactant of Route 4
1,2-Dichloropropane-d6
Reactant of Route 5
1,2-Dichloropropane-d6
Reactant of Route 6
1,2-Dichloropropane-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.